molecular formula C13H15NO2 B8797094 Tert-butyl 1H-indole-5-carboxylate

Tert-butyl 1H-indole-5-carboxylate

Cat. No. B8797094
M. Wt: 217.26 g/mol
InChI Key: IIJCTRDEUCBASB-UHFFFAOYSA-N
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Patent
US08362056B2

Procedure details

Indole-5-carboxylic acid (1.00 g, 6.21 mmol) and tert-butyl N,N′-diisopropylcarbamimidate 2.29 g) were combined in 15 mL of THF and the reaction mixture was stirred for 25 hours. The reaction mixture was concentrated and the residue was purified on a silica gel column eluting with a gradient of 5% ethyl acetate/hexane to 100% ethyl acetate to provide tert-butyl 1H-indole-5-carboxylate (0.800 g, 3.68 mmol, 59%.)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(NC(=NC(C)C)O[C:19]([CH3:22])([CH3:21])[CH3:20])(C)C>C1COCC1>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
C(C)(C)NC(OC(C)(C)C)=NC(C)C
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 5% ethyl acetate/hexane to 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.68 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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